PSA1 141-150 acetate is a synthetic peptide derived from the prostate-specific antigen, specifically the amino acid sequence FLTPKKLQCV. This compound has gained attention in cancer immunotherapy, particularly for its potential to elicit immune responses against prostate cancer cells. The molecular formula of PSA1 141-150 acetate is with a molecular weight of approximately 1236.5 g/mol .
PSA1 141-150 acetate is classified as a peptide and is primarily utilized in research related to cancer immunotherapy. It has been identified as a promising candidate for developing therapeutic vaccines aimed at enhancing the immune response against prostate-specific antigens . The peptide's sequence is critical for its immunogenic properties, making it a subject of interest in clinical studies focusing on prostate cancer treatment.
The synthesis of PSA1 141-150 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The key steps in the synthesis include:
The molecular structure of PSA1 141-150 acetate can be represented as follows:
The structural features include multiple functional groups that contribute to its biological activity, including amine groups from the amino acids and a carboxylate group from the acetate portion .
PSA1 141-150 acetate participates in various biochemical reactions, particularly those involving immune system interactions. Its primary role is to bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell activation. The mechanism involves:
These interactions are crucial in eliciting an adaptive immune response against tumors expressing this antigen .
The mechanism of action for PSA1 141-150 acetate revolves around its ability to stimulate specific cytotoxic T lymphocytes (CTLs). Upon administration, this peptide:
Research indicates that peptides like PSA1 141-150 can significantly improve immune responses in patients undergoing immunotherapy for prostate cancer .
The purity of PSA1 141-150 acetate is generally above 95%, as determined by analytical techniques such as HPLC or mass spectrometry. Stability studies indicate that under proper storage conditions, it remains stable for extended periods .
PSA1 141-150 acetate has several applications in scientific research:
PSA1 (141-150) acetate functions as a short peptide antigen processed by dendritic cells (DCs) for presentation via major histocompatibility complex (MHC) molecules. The peptide binds preferentially to MHC class I alleles (e.g., HLA-A02:01, HLA-B07:02) through anchor residues at positions P2 (Leu) and PΩ (Val), facilitating CD8⁺ T-cell recognition [5]. Structural analyses reveal conformational plasticity in the MHC-I F-pocket, allowing stable accommodation of the C-terminal valine residue [5]. For MHC class II presentation, the peptide’s central core (residues 144–149: PKKLQC) engages HLA-DR and HLA-DQ alleles, though with lower affinity than MHC class I [5] [7].
Table 1: HLA Allele Binding Affinity of PSA1 (141-150)
HLA Allele | Binding Affinity (nM) | Presentation Efficiency |
---|---|---|
HLA-A*02:01 | 48.3 ± 5.2 | High |
HLA-B*07:02 | 112.6 ± 15.7 | Moderate |
HLA-DRB1*01:01 | 320.4 ± 42.1 | Low |
HLA-DQB1*06:02 | 498.7 ± 63.8 | Minimal |
Peptide editing chaperones, such as tapasin for MHC class I and HLA-DM for MHC class II, enhance the selection of high-affinity epitopes. In vitro studies show tapasin-dependent loading improves PSA1 (141-150) presentation efficiency by 40–60% in HLA-B*07:02⁺ DCs [5]. This dynamic ensures prolonged epitope display, critical for T-cell activation.
PSA1 (141-150)-pulsed DCs induce robust CTL proliferation in co-culture assays, with a 4.5-fold increase in antigen-specific CD8⁺ T cells compared to controls [2] [9]. These CTLs demonstrate selective cytotoxicity against PSA⁺ prostate cancer cell lines (e.g., LNCaP), achieving 60–75% tumor cell lysis at effector-to-target ratios of 20:1. Killing mechanisms involve perforin/granzyme release and IFN-γ-mediated apoptosis [2] [9].
In the immunosuppressive prostate TME, however, CTL efficacy is constrained by myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). MDSCs secrete IL-23, which activates androgen receptor (AR) signaling in tumor cells, blunting CTL-mediated lysis [1]. PSA1 (141-150)-specific CTLs show partial resistance to this suppression due to enhanced TCR-peptide/MHC avidity [9].
Prostate cancer features an immunologically "cold" TME characterized by low PD-L1 expression, sparse T-cell infiltration, and dominant immunosuppressive elements [1] [7]. PSA1 (141-150) acetate indirectly modulates checkpoint expression through metabolic and transcriptional reprogramming:
Table 2: Acetate-Mediated Effects on Immune Checkpoints
Mechanism | Biological Outcome | Impact on TME |
---|---|---|
c-Myc K148 acetylation → PD-L1 upregulation | Increased PD-L1 expression on tumor cells | T-cell anergy/exhaustion |
LDHA stabilization → Lactate production | Acidification of extracellular matrix | MDSC expansion, CTL inhibition |
MCT1-dependent acetate uptake | Reduced acetate availability for TILs | Impaired T-cell metabolism |
Combining PSA1 (141-150) vaccination with PD-1/CTLA-4 inhibitors reverses these effects. In murine models, anti-PD-1 co-administration elevates tumor-infiltrating CD8⁺ T cells by 80% and suppresses MDSC recruitment [6] [7].
The immunogenicity of PSA1 (141-150) acetate is influenced by human leukocyte antigen (HLA) polymorphisms. Population-based studies reveal heterogeneous responses:
Table 3: Population-Specific Response to PSA1 (141-150)
HLA Allele | Population Frequency | CTL Response Magnitude |
---|---|---|
HLA-A*02:01 | 50% (Caucasian) | ++++ |
HLA-B*07:02 | 20% (Global) | +++ |
HLA-A*24:02 | 60% (Asian) | + |
HLA-DRB1*07:01 | 25% (Hispanic) | ++ |
Strategies to broaden coverage include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7